molecular formula C17H18O B158197 1,5-Diphenylpentan-1-one CAS No. 39686-51-6

1,5-Diphenylpentan-1-one

Cat. No. B158197
CAS RN: 39686-51-6
M. Wt: 238.32 g/mol
InChI Key: DBLFABLNCUNXAR-UHFFFAOYSA-N
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Description

1,5-Diphenylpentan-1-one is a natural phenolic compound found in several plants . It is an aromatic ketone .


Synthesis Analysis

The synthesis of 1,5-Diphenylpentan-1-one involves an aldol condensation reaction between acetophenone and cinnamaldehyde . The reaction was carried out with the suitable condition using 20% weight of catalyst at 75°C for 10 hours .


Molecular Structure Analysis

The molecular formula of 1,5-Diphenylpentan-1-one is C17H18O . Its molecular weight is 238.33 g/mol .


Chemical Reactions Analysis

1,5-Diphenylpentan-1-one undergoes an intramolecular electrocyclic reaction when generated with acetylium ions . This reaction affords 2-acetoxy-trans-4,5-diphenylcyclopent-2-enyl sodium sulphate, which is hydrolyzed by hot 2N-sodium hydroxide or sodium carbonate solution with concomitant pinacolic change to 5-hydroxy-2,3-diphenylcyclopent-2-enone .

Scientific Research Applications

Chemical Properties

“1,5-Diphenylpentan-1-one” is a natural phenolic compound found in several plants . It has a molecular weight of 238.33 and appears as a liquid . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Source

The compound is found in the herbs of Stellera chamaejasme .

Insecticidal Activities

“1,5-Diphenylpentan-1-one” has been found to have insecticidal activities . However, the insecticidal activity is reported to be poor .

Acetylcholinesterase Inhibitory Activities

The compound also shows acetylcholinesterase inhibitory activities . This could potentially make it useful in the treatment of diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to slow the breakdown of acetylcholine, a chemical messenger important for learning and memory.

Free Radical Scavenging

There is a class of compounds known as 1,5-diphenylpenta-1,4 dien-3-ones that are known for their free radical scavenging properties . While “1,5-Diphenylpentan-1-one” is not directly mentioned, it is closely related to these compounds and may share similar properties.

Potential for Synthesis of Other Compounds

Given its structure, “1,5-Diphenylpentan-1-one” could potentially be used as a starting material in the synthesis of other complex organic compounds. Its diaryl ketone moiety could serve as a ‘pharmacophore’, a feature that is responsible for a molecule’s biological activity .

Mechanism of Action

Target of Action

1,5-Diphenylpentan-1-one, a natural phenolic compound found in several plants , is known to interact with acetylcholinesterase (AChR) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It is thus a key player in the cholinergic nervous system.

Mode of Action

The compound shows poor acetylcholinesterase inhibitory activities . This suggests that it may weakly inhibit the action of acetylcholinesterase, potentially leading to an increase in the concentration of acetylcholine in the synaptic cleft and prolonged cholinergic effects.

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.

Result of Action

1,5-Diphenylpentan-1-one shows poor insecticidal activities . This suggests that it may have some effect on insects, potentially due to its interaction with acetylcholinesterase. In insects, acetylcholinesterase plays a crucial role in nerve signal transmission.

Safety and Hazards

The safety data sheet of 1,5-Diphenylpentan-1-one suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,5-diphenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLFABLNCUNXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290428
Record name 1,5-diphenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diphenylpentan-1-one

CAS RN

39686-51-6
Record name NSC68549
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68549
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Record name 1,5-diphenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-PHENYLVALEROPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential antifungal applications of 1,5-diphenylpentan-1-one derivatives?

A1: While 1,5-diphenylpentan-1-one itself has shown limited antifungal activity, structural modifications incorporating a furyl ring significantly enhance its potency against plant pathogenic fungi []. Specifically, (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)-prop-2-en-1-one (III2), a derivative inspired by the 1,5-diphenylpentan-1-one structure, exhibited strong activity against Rhizoctonia solani with an IC50 of 1.20 mg/L []. This finding highlights the potential of 1,5-diphenylpentan-1-one-inspired structures as novel antifungal agents, warranting further investigation and development.

Q2: How does the presence of 1,5-diphenylpentan-1-one and its derivatives relate to the biological activity of Wikstroemia coriacea?

A2: Research indicates that Wikstroemia coriacea possesses anti-radical activity []. While 1,5-diphenylpentan-1-one itself was not isolated from W. coriacea, a related compound, 2-hydroxy-1,5-diphenylpentan-1-one, was identified amongst other classes of compounds such as sesquiterpenes, coumarins, a triterpenoid, and a lignan []. Further research is needed to determine the specific contribution of 2-hydroxy-1,5-diphenylpentan-1-one and the potential synergistic effects of these diverse compounds to the overall bioactivity of W. coriacea.

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